molecular formula C8H8INO2 B3256409 3-Iodo-5-methoxy-benzamide CAS No. 269411-73-6

3-Iodo-5-methoxy-benzamide

Cat. No.: B3256409
CAS No.: 269411-73-6
M. Wt: 277.06 g/mol
InChI Key: SLOGWGCNRARLAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar benzamide compounds has been reported . These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . The structural parameters and crystalline nature of the co-crystal were analyzed by X-ray diffraction techniques .


Chemical Reactions Analysis

The chemical reactions of similar benzamide compounds have been studied . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . The transparency, cut-off wavelength, and emission property were analyzed using UV–Vis spectrophotometer and PL studies . Thermal stability and hardness behavior were also analyzed .

Scientific Research Applications

Synthesis and Development

  • Synthesis for Radiopharmaceuticals : A study by Bobeldijk et al. (1990) describes a high-yield synthesis method for creating derivatives of 3-Iodo-5-methoxy-benzamide, which can be used in the preparation of radiopharmaceuticals such as (S)-123I-IBZM (Bobeldijk et al., 1990).

Medical Imaging and Diagnostics

  • Melanoma Imaging : Eisenhut et al. (2000) conducted studies on radioiodinated N-(dialkylaminoalkyl)benzamides for melanoma imaging, indicating the potential of derivatives of this compound in detecting melanoma metastases (Eisenhut et al., 2000).
  • Serotonin Receptor Imaging : Mertens et al. (1994) developed a radioiodinated ligand for serotonin-5HT2-receptors, suggesting the application of this compound derivatives in gamma-emission tomography for studying neuropsychiatric disorders (Mertens et al., 1994).
  • Breast Cancer Imaging : Caveliers et al. (2002) explored the use of iodobenzamides, like this compound, in visualizing primary breast tumors in vivo, linking their accumulation to the overexpression of sigma receptors in breast cancer cells (Caveliers et al., 2002).

Therapeutic Research

  • Antipsychotic Agents : Iwanami et al. (1981) investigated benzamides, including this compound derivatives, for their potential neuroleptic and antipsychotic properties, demonstrating their effectiveness in inhibiting stereotyped behavior in rats (Iwanami et al., 1981).

Mechanism of Action

The mechanism of action of similar benzamide compounds has been explored in the context of their antioxidant and antibacterial activities . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Future Directions

The future directions for similar benzamide compounds include conducting in vivo biochemical tests of effective amides, which can be carried out in different fields of application . There is also potential for the development of a rapid, cheap, and concise one-pot, three-component sequence for the synthesis of 1,2,3-trisubstituted indoles .

Properties

IUPAC Name

3-iodo-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOGWGCNRARLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801312036
Record name 3-Iodo-5-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269411-73-6
Record name 3-Iodo-5-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269411-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-5-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-5-methoxy-benzamide
Reactant of Route 2
Reactant of Route 2
3-Iodo-5-methoxy-benzamide
Reactant of Route 3
Reactant of Route 3
3-Iodo-5-methoxy-benzamide
Reactant of Route 4
3-Iodo-5-methoxy-benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Iodo-5-methoxy-benzamide
Reactant of Route 6
3-Iodo-5-methoxy-benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.